Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate
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Overview
Description
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt is a chemical compound with the empirical formula C6H14BF3N2 and a molecular weight of 181.99 g/mol . This compound is an organotrifluoroborate, which is a class of compounds known for their stability and versatility in various chemical reactions . It is commonly used in Suzuki-Miyaura cross-coupling reactions and other cross-coupling reactions involving mesylated phenol derivatives .
Preparation Methods
The synthesis of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt typically involves the reaction of 4-methylpiperazine with a boron trifluoride source under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity . Major products formed from these reactions include various substituted piperazines and boron-containing compounds .
Scientific Research Applications
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt involves its ability to act as a boronic acid surrogate in cross-coupling reactions . The compound interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form carbon-carbon bonds . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt can be compared with other similar compounds, such as:
[(4-methylpiperazin-1-ium-1-yl)methyl]boronic acid: This compound is less stable than the trifluoroborate derivative and is more prone to hydrolysis.
[(4-methylpiperazin-1-ium-1-yl)methyl]boronate esters: These esters are also used in cross-coupling reactions but require different reaction conditions and catalysts.
The uniqueness of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt lies in its stability, versatility, and high reactivity in various chemical transformations .
Properties
CAS No. |
1268340-98-2 |
---|---|
Molecular Formula |
C6H14BF3N2 |
Molecular Weight |
182.00 g/mol |
IUPAC Name |
trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1 |
InChI Key |
NWDSODBACSCRNQ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C)(F)(F)F |
Origin of Product |
United States |
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